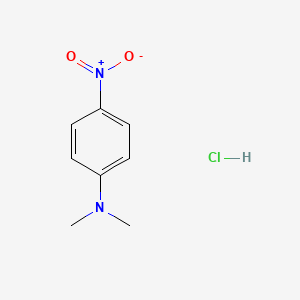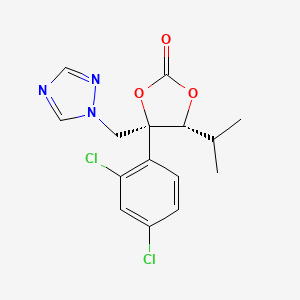
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound It is characterized by its complex structure, which includes a triazole ring, a dichlorophenyl group, and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Carbonylation: The carbonyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The triazole and dichlorophenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For example, palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible applications in drug development, particularly for its triazole moiety, which is common in antifungal agents.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for compounds like this often involves interactions with specific molecular targets. The triazole ring, for example, can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Itraconazole: Similar in structure and used for similar applications.
Voriconazole: Another triazole derivative with potent antifungal activity.
Uniqueness
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which can confer unique chemical and biological properties.
Propiedades
Número CAS |
107659-80-3 |
|---|---|
Fórmula molecular |
C15H15Cl2N3O3 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
(4S,5R)-4-(2,4-dichlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-9(2)13-15(23-14(21)22-13,6-20-8-18-7-19-20)11-4-3-10(16)5-12(11)17/h3-5,7-9,13H,6H2,1-2H3/t13-,15-/m1/s1 |
Clave InChI |
TYQWQKATPFOXDZ-UKRRQHHQSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(C)C1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





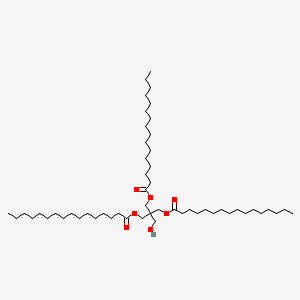
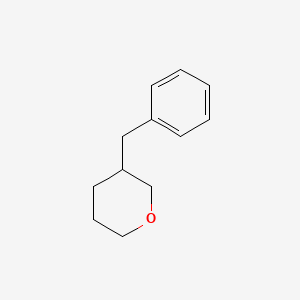
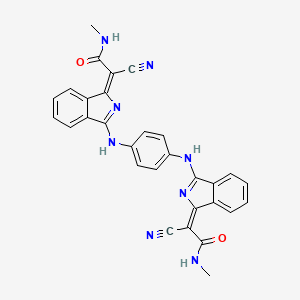


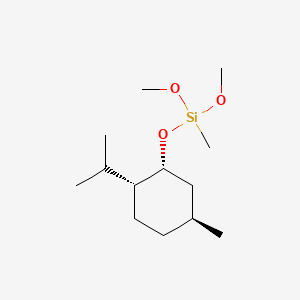
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


